(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol: is an organic compound with the molecular formula C5H7IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol typically involves the iodination of a pyrazole derivative. One common method is the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazoles.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes and receptors, modulating their activity. The iodine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Iodo-1H-pyrazole: Similar structure but lacks the methyl and hydroxyl groups.
4-Iodo-1-methyl-1H-pyrazole: Similar structure but with the iodine atom at a different position.
3-Methyl-1H-pyrazole-4-carbaldehyde: Precursor in the synthesis of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol.
Uniqueness: this compound is unique due to the presence of both the iodine atom and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. These functional groups enable diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
(3-iodo-1-methylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDCQORQYQAYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)I)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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